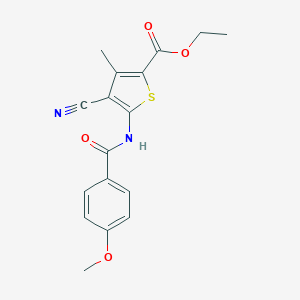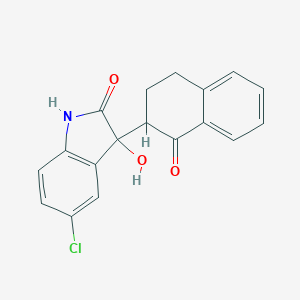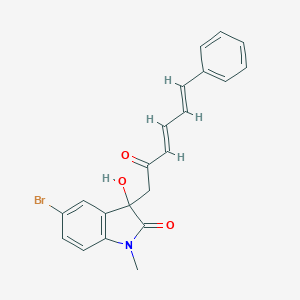
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate acts as a potent and selective inhibitor of BTK, which is involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK activity, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can prevent the growth and spread of cancer cells. Additionally, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to accumulate in lymphoid tissues, which is beneficial for the treatment of lymphoid malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. Additionally, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to be effective in preclinical studies against various types of cancer, which makes it a promising candidate for further development. However, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate. One area of interest is the development of combination therapies that include Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate. It has been shown to have synergistic effects with other drugs, such as venetoclax, which could enhance its efficacy in cancer treatment. Additionally, further research is needed to understand the potential applications of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate in other disease areas, such as autoimmune disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate in humans.
Synthesemethoden
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of various reagents, including 4-methoxybenzoyl chloride, ethyl 2-bromo-3-methylthiophene-4-carboxylate, and potassium cyanide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of certain types of cancer. Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to be effective in preclinical studies against various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Eigenschaften
Produktname |
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
|---|---|
Molekularformel |
C17H16N2O4S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
ethyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-4-23-17(21)14-10(2)13(9-18)16(24-14)19-15(20)11-5-7-12(22-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
OXGKKUXDZQXILT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C#N)C |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)